1-Bromo-4-(1-propynyl)benzene
Overview
Description
1-Bromo-4-(1-propynyl)benzene is a useful research compound. Its molecular formula is C9H7Br and its molecular weight is 195.06 g/mol. The purity is usually 95%.
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Scientific Research Applications
Modular Construction of Dendritic Carbosilanes
1-Bromo-4-(1-propynyl)benzene has been utilized in the modular construction of dendritic carbosilanes. This process involves regiospecific hydrosilylation, enabling the creation of molecular building blocks. These blocks can accommodate sequential divergent and convergent steps for dendritic extension, crucial for synthesizing modified carbosilane dendrimers (Casado & Stobart, 2000).
Synthesis and Fluorescence Properties
Research has focused on synthesizing derivatives of this compound and studying their fluorescence properties. These compounds demonstrate high fluorescence intensity in both solution and solid states, indicating potential applications in luminescent materials and photonic devices (Liang Zuo-qi, 2015).
Precursor for Graphene Nanoribbons
This compound serves as a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons. These nanoribbons are important for applications requiring controlled edge morphology and narrow widths. The compound's synthesis, characterization, and theoretical studies have provided valuable insights for materials science research (S. Patil et al., 2012).
Synthesis of Ethynylferrocene Compounds
In the synthesis of ethynylferrocene compounds, this compound has been used. These compounds exhibit reversible oxidations and have potential applications in electrochemical studies and material science (H. Fink et al., 1997).
Application in Organic Synthesis
This compound is a versatile starting material in organic synthesis, particularly in the preparation of various organometallic compounds. It has been applied in numerous synthetic transformations, showcasing its utility in complex chemical processes (J. Porwisiak & M. Schlosser, 1996).
Molecular Electronics
This compound is a useful building block for thiol end-capped molecular wires, crucial in the field of molecular electronics. It serves as a precursor for various oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, important for developing advanced electronic materials (N. Stuhr-Hansen et al., 2005).
Self-Assembly Studies
Studies have explored the self-assembly of this compound derivatives on graphite surfaces. These investigations are significant for understanding molecular interactions and designing self-assembled nanostructures (Yi-Jie Li et al., 2012).
Safety and Hazards
While specific safety and hazard information for “1-Bromo-4-(1-propynyl)benzene” is not available, general safety measures for handling similar bromobenzenes include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat, sparks, and open flames .
Mechanism of Action
Mode of Action
1-Bromo-4-(1-propynyl)benzene is likely to undergo electrophilic aromatic substitution reactions . In such reactions, the bromine atom acts as an electrophile, forming a sigma bond with the benzene ring and generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Properties
IUPAC Name |
1-bromo-4-prop-1-ynylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-2-3-8-4-6-9(10)7-5-8/h4-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEYXWFEAUAXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341767 | |
Record name | 1-Bromo-4-(1-propynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23773-30-0 | |
Record name | 1-Bromo-4-(1-propynyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40341767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.